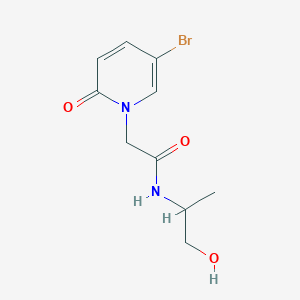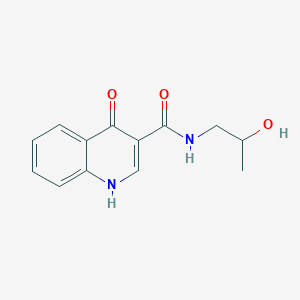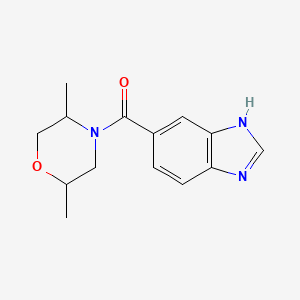
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDM is a synthetic molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Mécanisme D'action
The mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, and to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent biological activity. However, 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It is also toxic at high concentrations, making it necessary to use caution when handling and using 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone in lab experiments.
Orientations Futures
There are several future directions for the research and development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. One potential direction is the optimization of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone synthesis to achieve higher yields and purity. Another direction is the development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone derivatives with improved stability and potency. Further studies are also needed to fully understand the mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone and to identify potential therapeutic applications for 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine-4-carbaldehyde with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been optimized to achieve high yields and purity, making it readily available for research applications.
Applications De Recherche Scientifique
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. It has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-19-10(2)6-17(9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJMAIQABQNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)

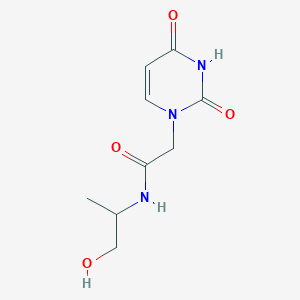
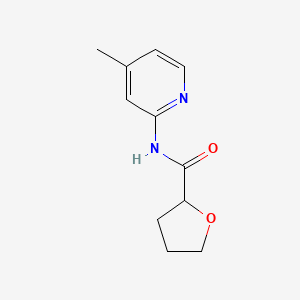
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
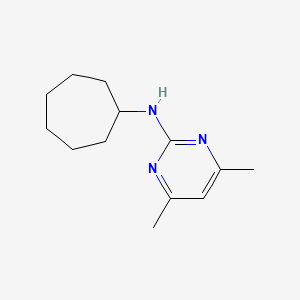

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
